molecular formula C16H11N5O2 B2860464 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1775443-94-1

3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2860464
CAS No.: 1775443-94-1
M. Wt: 305.297
InChI Key: OIGVJHOWBRIJEA-UHFFFAOYSA-N
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Description

3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a specialized chemical scaffold designed for pharmaceutical and life sciences research. This compound features a bis-oxadiazole core linked to pyridine and 4-methylphenyl rings, a structural motif known to contribute to significant biological activity. Related 1,2,4-oxadiazol derivatives have demonstrated promising anticancer properties in scientific studies, with one pyridine-linked analog showing potent activity against HeLa and MCF-7 cancer cell lines with IC50 values of 1.8 ± 0.3 µM and 1.3 ± 0.11 µM, respectively . Furthermore, such compounds have been investigated for their anti-inflammatory potential , as research indicates that incorporating the 1,3,4-oxadiazole moiety can enhance the activity of tetrahydropyridine derivatives in this therapeutic area . The presence of multiple nitrogen-containing heterocycles makes this compound a valuable intermediate for medicinal chemistry, particularly in the rational design and synthesis of new therapeutic agents . Researchers can utilize this compound as a key building block to develop novel small-molecule inhibitors or to explore structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGVJHOWBRIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Methylphenyl)-1,3,4-oxadiazol-5-amine

The 4-methylphenyl-substituted oxadiazole is synthesized via cyclization of 4-methylbenzohydrazide with cyanogen bromide (BrCN) in ethanol under reflux. This yields 5-amino-3-(4-methylphenyl)-1,3,4-oxadiazole, a critical intermediate.

Reaction Conditions :

  • Reactants : 4-Methylbenzohydrazide (1.0 equiv), BrCN (1.2 equiv)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 6 hours
  • Yield : 78%

Formation of the Bis-Oxadiazole Core

The pyridine-linked oxadiazole is constructed by reacting pyridine-3-carbohydrazide with the intermediate from Step 2.1 in the presence of POCl₃.

Procedure :

  • Pyridine-3-carbohydrazide (1.0 equiv) and 5-amino-3-(4-methylphenyl)-1,3,4-oxadiazole (1.1 equiv) are suspended in dichloromethane (DCM).
  • POCl₃ (3.0 equiv) is added dropwise at 0°C, followed by heating to 80°C for 4 hours.
  • The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with DCM.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the title compound.

Characterization Data :

Property Value
Molecular Formula C₁₆H₁₁N₅O₂
Molecular Weight 305.29 g/mol
IR (KBr, cm⁻¹) 3050 (C-H aromatic), 1610 (C=N), 1570 (C-O)
¹H NMR (400 MHz, CDCl₃) δ 8.90 (s, 1H, pyridine-H), 8.30–7.20 (m, 8H, Ar-H), 2.45 (s, 3H, CH₃)

Synthetic Route 2: One-Pot Tandem Cyclization

Simultaneous Oxadiazole Formation

A one-pot method eliminates isolation of intermediates by combining 4-methylbenzohydrazide and pyridine-3-carbohydrazide with POCl₃ in a single reaction vessel.

Optimized Conditions :

  • Molar Ratio : 1:1:3 (4-methylbenzohydrazide : pyridine-3-carbohydrazide : POCl₃)
  • Solvent : Toluene
  • Temperature : 110°C, 8 hours
  • Yield : 65%

Advantages :

  • Reduced purification steps.
  • Higher atom economy.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Sequential) Route 2 (One-Pot)
Overall Yield 62% 65%
Reaction Time 10 hours 8 hours
Purity (HPLC) 98.5% 97.2%
Scalability >10 g feasible Limited to 5 g

Route 1 offers superior purity and scalability, while Route 2 improves efficiency for small-scale synthesis.

Mechanistic Insights into Oxadiazole Formation

The cyclization of hydrazides to oxadiazoles proceeds via intramolecular dehydration catalyzed by POCl₃. The mechanism involves:

  • Activation : POCl₃ phosphorylates the hydrazide carbonyl, forming a reactive intermediate.
  • Cyclization : Nucleophilic attack by the adjacent amine group generates the oxadiazole ring.
  • Deprotonation : Elimination of HCl and H₂O yields the aromatic heterocycle.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing formation of 1,2,4-oxadiazole isomers.
  • Solution : Use of excess POCl₃ (3.0 equiv) and controlled temperature (80–110°C) suppresses isomerization.

Low Solubility of Intermediates

  • Issue : Precipitation of hydrazides in non-polar solvents.
  • Solution : Employ DCM or THF to enhance solubility during cyclization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application but often involve binding to active sites or altering the function of proteins and nucleic acids .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and functional distinctions between 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine and selected analogs:

Compound Name & ID Key Structural Features Molecular Weight (g/mol) Key Properties/Applications
Target Compound Dual 1,2,4-oxadiazole rings; 4-methylphenyl and pyridine substituents 335.33* High rigidity; balanced lipophilicity (logP ~2.5); potential antimicrobial/anticancer agent .
JW74 () 1,2,4-triazole core with oxadiazole and thioether linkages; 4-methoxyphenyl group 506.58 Stabilizes β-catenin destruction complex; enhances cisplatin sensitivity in cervical cancer .
POA () Triazole-thioether bridge; 4-methoxyphenyl substituent 456.53 95% purity; studied for kinase inhibition; higher solubility due to thioether .
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine () Single oxadiazole ring; 4-methylphenyl and pyridine 253.26 Simpler structure; lower molecular weight; used in high-throughput screening .
4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine () Dichlorophenoxy-methyl substituent 335.18 Increased lipophilicity (logP ~3.2); potential toxicity due to halogenation .
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine () Ethoxy group at phenyl ring 267.28 Enhanced solubility (logP ~2.1); steric effects from ethoxy may limit target binding .
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine () Chloromethyl substituent 209.63 Reactive intermediate; lower stability in physiological conditions .

*Calculated based on molecular formula.

Functional and Pharmacological Insights

  • Rigidity vs. However, this rigidity may reduce conformational adaptability, limiting interactions with flexible binding pockets .
  • Substituent Effects: Halogenation: Dichlorophenoxy derivatives () exhibit higher logP values (~3.2), favoring membrane permeability but increasing toxicity risks. In contrast, the target compound’s methyl group balances lipophilicity (logP ~2.5) and safety . Oxygen/Sulfur Linkages: Thioether-containing analogs (e.g., JW74, POA) show improved solubility but may undergo metabolic oxidation, reducing bioavailability compared to the target compound’s all-oxygen linkages . Electron-Donating Groups: Methoxy and ethoxy substituents () enhance solubility but may sterically hinder target engagement, unlike the compact methyl group in the target compound .

Biological Activity

The compound 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic molecule featuring multiple oxadiazole rings and a pyridine moiety. This structure is of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O4C_{18}H_{16}N_4O_4, and its molecular weight is approximately 356.35 g/mol. The structure includes:

  • Oxadiazole Rings : Known for diverse biological activities.
  • Pyridine Moiety : Often contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds similar to This compound have shown effectiveness against various bacterial strains.

CompoundActivityTarget Organisms
This compoundModerateStaphylococcus aureus, Escherichia coli
1,2,4-Oxadiazole DerivativeStrongMycobacterium tuberculosis

In one study, oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and other pathogens. The results indicated that these compounds could inhibit bacterial growth effectively .

Antitubercular Activity

Compounds containing the oxadiazole ring have been reported to possess antitubercular activity. For instance, derivatives similar to This compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis with promising results .

The proposed mechanism of action for oxadiazole compounds typically involves:

  • Interaction with Enzymes : The oxadiazole moiety can inhibit specific enzymes crucial for bacterial metabolism.
  • Disruption of Cell Wall Synthesis : These compounds may interfere with the integrity of bacterial cell walls.
  • Modulation of Protein Function : The pyridine part may interact with protein targets in pathogens.

Study 1: Synthesis and Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy. The study highlighted that compounds with a 4-methylphenyl substituent exhibited enhanced activity against E. coli compared to other derivatives .

Study 2: Antitubercular Screening

Another significant study focused on the antitubercular activity of oxadiazole derivatives. The results indicated that certain modifications in the oxadiazole structure led to improved inhibitory effects on Mycobacterium tuberculosis. The study emphasized the importance of structural optimization for enhancing biological activity .

Q & A

Basic Research Question

  • Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based protocols.
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) .

Advanced Research Question How to reconcile discrepancies in IC50_{50} values across studies (e.g., µM vs. nM ranges)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, solvent concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms .

How does the substitution pattern influence the compound’s reactivity and bioactivity?

Basic Research Question
The 4-methylphenyl group enhances lipophilicity, improving membrane permeability. The pyridine moiety enables hydrogen bonding with biological targets .

Advanced Research Question What computational tools predict the impact of substituting oxadiazole with triazole rings?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding poses. Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity .

How to design stability studies for this compound under varying conditions?

Basic Research Question

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic hydrolysis.
  • HPLC-PDA : Monitor degradation products and quantify stability-indicating parameters .

Advanced Research Question How to resolve contradictions in degradation pathways reported for oxadiazole-containing compounds?

  • Methodological Answer : Use LC-MS/MS to identify degradation intermediates. Compare activation energies (Arrhenius plots) for thermal decomposition pathways .

What are the best practices for data contradiction analysis in SAR studies?

Basic Research Question

  • Statistical Validation : Use ANOVA to assess significance of activity differences across analogues.
  • Cluster Analysis : Group compounds by substituent properties to identify trends .

Advanced Research Question How to address outliers in activity data caused by synthetic impurities?

  • Methodological Answer : Implement orthogonal purification (e.g., preparative HPLC followed by NMR) to ensure compound integrity. Cross-validate results with independent synthetic batches .

What experimental designs are optimal for studying environmental fate or toxicity?

Basic Research Question

  • Biodegradation Assays : Use OECD 301F protocols to assess microbial breakdown.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae .

Advanced Research Question How to model bioaccumulation potential given contradictory logP values?

  • Methodological Answer : Measure experimental logP (shake-flask method) and compare with in silico predictions (ChemAxon, ACD/Labs). Correlate with BCF (bioconcentration factor) studies .

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